In-Depth Technical Guide: 2-(2-Bromo-5-methoxyphenyl)acetonitrile
In-Depth Technical Guide: 2-(2-Bromo-5-methoxyphenyl)acetonitrile
CAS Number: 27387-23-1
This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
2-(2-Bromo-5-methoxyphenyl)acetonitrile is a solid organic compound.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 27387-23-1 | [2][3] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | 95% - 98% | [1] |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The logical flow for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile can be visualized as a two-step process starting from 3-methylanisole.
Caption: A proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzyl bromide (Precursor)
This protocol is adapted from a patented process for the synthesis of the key precursor.[4]
Materials:
-
3-Methylanisole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Cyclohexane
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Heptane
Procedure:
-
A suspension of 3-methylanisole, N-bromosuccinimide, and 2,2'-azobis(isobutyronitrile) in cyclohexane is heated to boiling for 15 minutes in an oil bath.
-
The reaction mixture is cooled to room temperature.
-
N-Bromosuccinimide, tetrahydrofuran, and water are added, and the solution is stirred at 35°C for 1 hour.
-
Ethyl acetate and water are added to the reaction mixture.
-
The organic layer is separated and washed successively with 5% sodium thiosulfate solution, water, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
-
The resulting oily residue is dissolved in heptane and cooled on ice for 2 hours.
-
The precipitated crystals of 2-bromo-5-methoxybenzyl bromide are collected by filtration, washed with heptane, and dried under vacuum.
Experimental Protocol: Cyanation of 2-Bromo-5-methoxybenzyl bromide
This is a general protocol for the cyanation of benzyl halides and would need to be optimized for this specific substrate.
Materials:
-
2-Bromo-5-methoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
Procedure:
-
2-Bromo-5-methoxybenzyl bromide is dissolved in a suitable polar aprotic solvent such as DMSO.
-
Sodium cyanide is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 2-(2-Bromo-5-methoxyphenyl)acetonitrile, can be purified by column chromatography on silica gel.
Applications in Drug Development and Medicinal Chemistry
While specific applications of 2-(2-Bromo-5-methoxyphenyl)acetonitrile in the synthesis of known pharmaceutical drugs are not extensively documented, its structural motifs are of interest in medicinal chemistry. Phenylacetonitrile derivatives are known to possess a range of biological activities and serve as important intermediates in the synthesis of various therapeutic agents.[5]
The presence of a bromo-substituent on the phenyl ring opens up possibilities for further molecular elaboration through cross-coupling reactions, which are powerful tools in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Signaling Pathways and Biological Activity
Currently, there is no publicly available data detailing the specific interaction of 2-(2-Bromo-5-methoxyphenyl)acetonitrile with any biological signaling pathways or its specific biological activities. However, substituted phenylacetonitriles, in general, have been investigated for a variety of biological effects. For instance, some derivatives have been explored as pro-pesticides.[5] The biological profile of this particular compound remains an area for future research.
Safety Information
Based on available safety data for this compound, it is classified as harmful and an irritant.[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 5. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
